(-)-Cadin-4,10(15)-dien-11-oic acid

Description

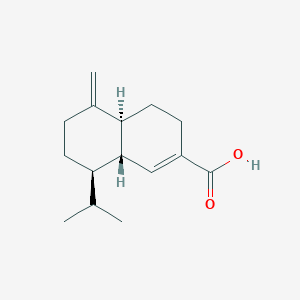

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(4aS,8R,8aS)-5-methylidene-8-propan-2-yl-4,4a,6,7,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-6-4-10(3)13-7-5-11(15(16)17)8-14(12)13/h8-9,12-14H,3-7H2,1-2H3,(H,16,17)/t12-,13-,14-/m1/s1 |

InChI Key |

DTPZSZZVUKXNSJ-MGPQQGTHSA-N |

Isomeric SMILES |

CC(C)[C@H]1CCC(=C)[C@@H]2[C@@H]1C=C(CC2)C(=O)O |

Canonical SMILES |

CC(C)C1CCC(=C)C2C1C=C(CC2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of (-)-Cadin-4,10(15)-dien-11-oic Acid: A Spectroscopic Data Interpretation Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral data interpretation for the sesquiterpenoid (-)-Cadin-4,10(15)-dien-11-oic acid. Due to the limited availability of published spectral data for this specific compound, this document utilizes spectral data from the closely related and structurally analogous sesquiterpenoid, artemisinic acid, as a representative example to illustrate the principles of spectroscopic analysis and data interpretation in this class of molecules. This guide is intended to serve as a practical resource for researchers engaged in the isolation, characterization, and development of cadinane-type sesquiterpenoids.

Introduction

This compound is a sesquiterpenoid belonging to the cadinane (B1243036) class, characterized by a bicyclic decahydronaphthalene (B1670005) skeleton. Sesquiterpenoids are a diverse group of natural products known for their wide range of biological activities, making them attractive targets for drug discovery and development. The precise structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships and mechanism of action. This guide outlines the standard spectroscopic techniques employed for the characterization of such compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Presentation

The following tables summarize the spectral data for artemisinic acid, a sesquiterpenoid carboxylic acid with a cadinane-related structure. This data is presented as a proxy for this compound to demonstrate the expected spectral features and the format for data presentation.

Table 1: ¹H NMR Spectral Data of Artemisinic Acid (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.28 | d | 9.8 | H-1 |

| 5.86 | s | H-12 | |

| 5.48 | d | 9.8 | H-2 |

| 5.01 | s | H-12' | |

| 2.52 | m | H-7 | |

| 2.25 | m | H-11 | |

| 2.05 | m | H-6 | |

| 1.88 | m | H-8 | |

| 1.70 | m | H-9 | |

| 1.45 | m | H-5 | |

| 1.25 | s | H-14 | |

| 1.02 | d | 6.4 | H-13 |

Table 2: ¹³C NMR Spectral Data of Artemisinic Acid (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 179.8 | C | C-15 |

| 147.2 | C | C-4 |

| 135.2 | C | C-3 |

| 130.9 | CH | C-1 |

| 125.1 | CH | C-2 |

| 118.9 | CH₂ | C-12 |

| 45.8 | CH | C-7 |

| 42.1 | C | C-10 |

| 37.5 | CH₂ | C-9 |

| 36.8 | CH | C-11 |

| 34.2 | CH₂ | C-6 |

| 33.5 | CH | C-5 |

| 26.2 | CH₂ | C-8 |

| 20.7 | CH₃ | C-13 |

| 12.8 | CH₃ | C-14 |

Table 3: IR and MS Spectral Data of Artemisinic Acid

| Spectroscopic Technique | Key Absorptions / Signals |

| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 2925 (C-H), 1685 (C=O), 1630 (C=C) |

| MS (EI, m/z) | 234 [M]⁺, 219 [M-CH₃]⁺, 189 [M-COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for sesquiterpenoid carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are typically recorded on a 400, 500, or 600 MHz NMR spectrometer.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often acquired with proton decoupling, provides information on the number and types of carbon atoms (C, CH, CH₂, CH₃). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between these carbon types.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be deposited on a salt plate (e.g., NaCl or KBr) and the solvent evaporated.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Data Acquisition: The mass spectrometer is calibrated, and the sample is introduced. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, allowing for the determination of the molecular formula and providing structural information based on fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of a natural product.

Conclusion

Unveiling (-)-Cadin-4,10(15)-dien-11-oic Acid: A Technical Guide to its Natural Occurrence

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the natural abundance and sources of (-)-Cadin-4,10(15)-dien-11-oic acid, a sesquiterpenoid of interest to researchers, scientists, and drug development professionals. While this compound is a known natural product, specific quantitative data regarding its prevalence remains limited in publicly available literature. This document summarizes the existing knowledge on its likely botanical origins and outlines general methodologies for the isolation and analysis of related compounds.

Core Concepts: A Sesquiterpenoid of Botanical Origin

This compound belongs to the vast class of cadinene sesquiterpenes. These C15 isoprenoid compounds are widely distributed in the plant kingdom and are major components of many essential oils.[1] While direct evidence is scarce, the structural classification of this compound points towards its probable occurrence in plant genera known for producing a rich diversity of cadinene derivatives.

Potential Natural Sources

Based on phytochemical studies of related compounds, the primary plant families and genera that warrant investigation for the presence of this compound are:

-

Asteraceae (Composite) Family: This family is a well-established source of a wide array of sesquiterpenoids.

-

Ageratina (formerly Eupatorium ) species: Notably, Ageratina adenophora (crofton weed) has been extensively studied and shown to contain numerous cadinene sesquiterpenes. While this specific acid has not been quantified, the presence of other cadinane-type compounds makes this genus a prime candidate for its isolation.

-

Chromolaena species: Chromolaena odorata (Siam weed) is another prolific producer of sesquiterpenoids, including various cadinenes. Analysis of its essential oil has revealed a complex mixture of these compounds, suggesting that this compound could be a minor, yet present, constituent.

-

It is important to note that the chemical profile of a plant's essential oil can vary significantly based on factors such as geographical location, climate, and time of harvest. Therefore, the absence of a specific mention of this compound in existing literature does not preclude its presence in these or other related species.

Quantitative Data Summary

Currently, there is a notable lack of specific quantitative data for this compound in any natural source within the reviewed scientific literature. The table below highlights the absence of this specific data while providing context with the quantification of a related cadinene derivative found in Chromolaena odorata from a study in Vietnam. This underscores the need for further targeted quantitative analysis to determine the natural abundance of the title compound.

| Compound | Plant Source | Plant Part | Geographic Origin | Concentration (% of Essential Oil) | Analytical Method |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| δ-cadinene (a related compound) | Chromolaena odorata | Leaves | Vietnam | 4.38 - 5.73 | GC-MS |

This table is intended to illustrate the current data gap and should be updated as new research becomes available.

Experimental Protocols: A General Framework

While a specific, validated protocol for the isolation and quantification of this compound is not yet published, established methodologies for the analysis of sesquiterpene acids from plant matrices can be adapted. The following outlines a general experimental workflow.

1. Extraction of Essential Oil and Non-Volatile Components:

-

Hydrodistillation or Steam Distillation: This is a primary method for extracting volatile compounds, including many sesquiterpenes, from dried plant material to yield an essential oil.

-

Solvent Extraction: For less volatile or more polar compounds like sesquiterpene acids, solvent extraction of the plant material (e.g., with methanol, ethanol, or ethyl acetate) followed by liquid-liquid partitioning is a common approach to separate compounds based on their polarity.

2. Isolation and Purification:

-

Column Chromatography: This is a fundamental technique for separating the components of a complex extract. Normal-phase (e.g., silica (B1680970) gel) or reversed-phase (e.g., C18) chromatography can be employed with a gradient of solvents of increasing polarity to isolate fractions containing the target compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique suitable for the final purification of the target acid. A C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is a common starting point for the separation of sesquiterpenoid acids.

3. Quantification and Structural Elucidation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile sesquiterpenes, GC-MS is a powerful tool for both identification and quantification. Derivatization of the carboxylic acid group (e.g., methylation) may be necessary to improve volatility and chromatographic performance.

-

High-Performance Liquid Chromatography (HPLC) with various detectors:

-

HPLC-UV/Vis: Useful if the compound possesses a chromophore.

-

HPLC-ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector): These universal detectors are suitable for quantifying compounds that lack a strong chromophore.

-

HPLC-MS (Mass Spectrometry): Provides mass information for structural confirmation and can be highly sensitive and selective for quantification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of the isolated compound.

Logical Workflow for Isolation and Analysis

The following diagram illustrates a logical workflow for the isolation and analysis of this compound from a plant source.

Caption: A generalized workflow for the extraction, isolation, and analysis of this compound.

Future Outlook

The current body of scientific literature indicates that this compound is a natural product with potential, yet unconfirmed, botanical sources. The lack of quantitative data and specific analytical protocols presents a clear opportunity for future research. Targeted phytochemical investigations of plants from the Ageratina and Chromolaena genera are highly recommended to ascertain the natural abundance of this compound. The development of validated analytical methods will be crucial for its potential application in drug discovery and development. As no specific biological activities or signaling pathways have been elucidated for this particular molecule, further pharmacological screening is also a critical next step.

References

An In-depth Technical Guide to (-)-Cadin-4,10(15)-dien-11-oic acid (CAS 1124353-23-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of currently available public information. Extensive literature searches have revealed a significant gap in detailed scientific data for (-)-Cadin-4,10(15)-dien-11-oic acid. While the compound is chemically defined and commercially available, specific biological activity data, comprehensive experimental protocols, and elucidated signaling pathways are not available in the public domain at this time. This guide, therefore, provides a foundational understanding based on its chemical classification and general knowledge of related compounds.

Core Compound Information

This compound is a sesquiterpenoid, a class of natural products known for their diverse and potent biological activities.[1] Its chemical identity is well-established, and it is available from several chemical suppliers for research purposes.[2][3][4]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1124353-23-6 | [1] |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| Physical Description | Powder | [5] |

| Purity | >98% (Commercially available) | [2][5] |

| Storage | Store in a sealed container, cool and dry. For long-term storage, -20°C is recommended. | [5] |

| Solubility | Information not publicly available. General solubility for similar compounds suggests dissolution in organic solvents like DMSO, chloroform, dichloromethane, and ethyl acetate. | [5] |

General Biological Potential (Based on Chemical Class)

Sesquiterpenoids, particularly those of the cadinane (B1243036) skeleton, are recognized for a wide array of pharmacological effects. While specific studies on this compound are lacking, the broader class of compounds suggests potential for:

-

Anti-inflammatory Activity: Many sesquiterpenoids interfere with inflammatory pathways.

-

Antimicrobial Activity: This class of compounds has shown efficacy against various bacteria and fungi.

-

Anticancer Activity: Certain sesquiterpenoids have demonstrated cytotoxic effects against cancer cell lines.[1]

It is crucial to note that these are potential activities based on the chemical family of this compound. Without specific experimental data, these remain speculative.

Experimental Protocols: A Methodological Gap

A thorough review of scientific databases and literature has not yielded specific experimental protocols for the isolation, synthesis, or biological evaluation of this compound.

For researchers interested in investigating this compound, a general workflow for screening its biological activity can be proposed.

Diagram 1: General Workflow for Bioactivity Screening

Caption: A generalized workflow for the initial biological screening of a novel compound.

Signaling Pathways: Uncharted Territory

Currently, there is no published research identifying the specific signaling pathways modulated by this compound. Research in this area would be novel and could provide valuable insights into its mechanism of action.

Based on the activities of other sesquiterpenoids, potential, yet unconfirmed, pathways to investigate could include:

-

NF-κB Signaling Pathway: A key regulator of inflammation.

-

MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Signaling Pathway: Crucial for cell survival and growth.

Diagram 2: Hypothetical Relationship for Investigation

Caption: A conceptual diagram illustrating potential areas of investigation for the compound's mechanism of action.

Future Directions and Conclusion

This compound represents an understudied natural product with potential for biological activity based on its chemical structure. The lack of published data presents a unique opportunity for novel research in the fields of pharmacology and drug discovery. Future studies should focus on:

-

Comprehensive Biological Screening: To identify and quantify its bioactivities.

-

Mechanism of Action Studies: To elucidate the molecular targets and signaling pathways involved.

-

Synthesis and Analogue Development: To explore structure-activity relationships and optimize for potency and selectivity.

This technical guide highlights the current knowledge gap and provides a framework for future research into this promising sesquiterpenoid. As new data becomes available, this document will require substantial updates.

References

The Cadinane Core: A Technical Guide to the Physical Properties of a Versatile Sesquiterpenoid Family

For Researchers, Scientists, and Drug Development Professionals

Cadinane (B1243036) sesquiterpenoids, a significant class of bicyclic natural products, have garnered substantial interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. Understanding the physical properties of these compounds is fundamental for their isolation, characterization, and development as potential therapeutic agents. This technical guide provides a comprehensive overview of the key physical properties of cadinane sesquiterpenoids, detailed experimental protocols for their determination, and a logical framework for understanding the structure-property relationships.

Core Physical Properties of Cadinane Sesquiterpenoids

The physical properties of cadinane sesquiterpenoids are dictated by their bicyclic carbon skeleton and the nature and stereochemistry of their functional groups. These properties are crucial for designing effective extraction, purification, and formulation strategies. The following table summarizes available quantitative data for representative cadinane sesquiterpenoids. It is important to note that comprehensive physical data for all known cadinane sesquiterpenoids is not always readily available in public databases and often resides within the full text of specialized scientific literature.

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Optical Rotation ([α]D) | Solubility |

| δ-Cadinol (Torreyol) | C15H26O | 138-139[1][2] | 302-304[2] | Not specified | Soluble in isopropyl ether and ethanol[1] |

| Khusimone | C14H20O | Not available | 295-296 (est.)[3][4] | Not specified | Soluble in alcohol; water solubility 56.81 mg/L at 25°C (est.)[4] |

| Cadinene (mixture of isomers) | C15H24 | Not available | 261-262 | Not specified | Insoluble in water; soluble in alcohol[5] |

| (-)-(1R,6S,7S,10R)-1-hydroxycadinan-3-en-5-one | C15H22O2 | Data in full text | Data in full text | Data in full text | Data in full text |

| (+)-(1R,5S,6R,7S,10R)-cadinan-3-ene-1,5-diol | C15H24O2 | Data in full text | Data in full text | Data in full text | Data in full text |

Experimental Protocols

Accurate determination of physical properties is paramount in the study of natural products. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (digital or manual)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Packing the Sample: To pack the sample tightly at the bottom of the sealed tube, drop the tube, sealed end down, through a long glass tube onto a hard surface. The impact will force the powder to the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to about 20°C below the expected melting point (if known). For an unknown sample, a preliminary rapid heating can be performed to determine an approximate range.

-

Heat the sample at a rate of 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

-

Purity Assessment: A sharp melting point range (0.5-2°C) is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting point range.

Protocol 2: Measurement of Optical Rotation

Optical rotation is a critical property for chiral molecules like many cadinane sesquiterpenoids, helping to distinguish between enantiomers.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a specific path length (e.g., 1 dm)

-

Sodium D-line lamp (589 nm) or other monochromatic light source

-

Volumetric flask

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable solvent (e.g., chloroform, methanol, ethanol) in a volumetric flask and dilute to a known volume to obtain a precise concentration (c), typically expressed in g/100 mL.

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Fill the polarimeter cell with the pure solvent (blank). Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and take a reading. This is the zero or blank reading.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution and then fill it with the solution, again ensuring the absence of air bubbles.

-

Place the filled cell in the polarimeter and measure the observed rotation (α_obs).

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the following formula: [α]_D^T = (100 × α_obs) / (l × c) where:

-

T is the temperature in degrees Celsius.

-

D refers to the sodium D-line.

-

α_obs is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/100 mL.

-

-

The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.

-

Protocol 3: Determination of Solubility

Solubility data is essential for choosing appropriate solvents for extraction, chromatography, and biological assays.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

Procedure (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the solid cadinane sesquiterpenoid to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, ethanol, chloroform, hexane).

-

Equilibration: Seal the vials and agitate them at a constant temperature using a vortex mixer or shaker until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification:

-

Carefully remove an aliquot of the supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent.

-

Determine the concentration of the dissolved compound using a pre-calibrated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

-

-

Reporting: Express the solubility as mg/mL or mol/L at the specified temperature.

Structure-Property Relationships

The physical properties of cadinane sesquiterpenoids are intrinsically linked to their molecular structure. The following diagram illustrates this relationship.

Caption: Relationship between cadinane structure and physical properties.

This guide provides a foundational understanding of the physical properties of cadinane sesquiterpenoids and the experimental approaches to determine them. A thorough characterization of these properties is a critical step in unlocking the full therapeutic potential of this important class of natural products.

References

Stereochemistry of (-)-Cadin-4,10(15)-dien-11-oic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will, therefore, focus on the general principles of cadinane (B1243036) stereochemistry and the experimental methodologies typically employed to determine it, which would be applicable to (-)-Cadin-4,10(15)-dien-11-oic acid.

General Stereochemistry of the Cadinane Skeleton

The cadinane skeleton contains several chiral centers, leading to a variety of possible stereoisomers. The key stereochemical features of a cadinane sesquiterpenoid like this compound are:

-

Ring Junction: The fusion of the two six-membered rings can be either cis or trans.

-

Substituent Orientation: The substituents on the decalin ring system (e.g., the isopropyl group and the carboxylic acid-bearing side chain) have specific spatial orientations (axial or equatorial, α or β).

The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in an (R) or (S) assignment. The overall optical activity of the molecule (dextrorotatory (+) or levorotatory (-)) is determined by the sum of the contributions of all chiral centers. The designation "(-)" in this compound indicates that it rotates plane-polarized light to the left.

Data Presentation

Due to the absence of specific experimental data for this compound in the public domain, a table of quantitative data cannot be provided. Typically, such a table would include:

| Parameter | Value | Method of Determination | Reference |

| Specific Rotation | [α]DT = value (c, solvent) | Polarimetry | |

| NMR Data | ¹H and ¹³C chemical shifts (δ), coupling constants (J) | NMR Spectroscopy | |

| Crystallographic Data | Space group, unit cell dimensions, atomic coordinates | X-ray Crystallography | |

| Circular Dichroism | Δε (nm) | CD Spectroscopy |

Experimental Protocols for Stereochemical Determination

The determination of the absolute and relative stereochemistry of a natural product like this compound involves a combination of spectroscopic and chiroptical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted on a purified sample dissolved in a suitable deuterated solvent.

-

Application to Stereochemistry:

-

Coupling Constants (J-values): The magnitude of ³JHH coupling constants obtained from the ¹H NMR spectrum provides information about the dihedral angles between adjacent protons, which helps in determining the relative stereochemistry of substituents on the ring system.

-

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments reveal through-space proximity of protons. The presence of NOE correlations between specific protons can establish their relative stereochemistry (e.g., whether they are on the same face or opposite faces of the ring).

-

2. X-ray Crystallography

-

Methodology: This technique requires the compound to be in a crystalline form. A single crystal is irradiated with X-rays, and the diffraction pattern is analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

-

Application to Stereochemistry: X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry of a molecule. The absolute configuration can be determined using anomalous dispersion effects if a heavy atom is present in the structure or by derivatization with a chiral reagent of known absolute configuration.

3. Chiroptical Methods

-

Optical Rotation:

-

Methodology: The specific rotation [α]D is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration, path length, temperature, and wavelength.

-

Application to Stereochemistry: While the sign of rotation (-) indicates the overall optical activity, it does not directly provide the absolute configuration of individual chiral centers. It is primarily used to characterize a chiral molecule and to compare with known compounds.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Methodology: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.

-

Application to Stereochemistry: The resulting CD spectrum is highly sensitive to the stereochemical environment of chromophores within the molecule. By comparing the experimental CD spectrum with theoretically calculated spectra for different possible stereoisomers (using computational methods like Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can often be assigned.

-

Visualization of Methodologies

The following diagrams illustrate the typical workflows for stereochemical determination.

Caption: General experimental workflows for stereochemical determination.

The Potent Realm of Sesquiterpene Acids: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene acids, a diverse class of C15 isoprenoids derived from the mevalonate (B85504) pathway, represent a rich reservoir of bioactive natural products. Predominantly found in higher plants, particularly in the Asteraceae family, these compounds have garnered significant attention in the scientific community for their wide spectrum of pharmacological effects.[1][2] Their intricate chemical structures, often featuring lactone rings, unsaturated carbonyl groups, and various hydroxylations, contribute to their ability to modulate multiple cellular signaling pathways. This technical guide provides an in-depth exploration of the biological activities of sesquiterpene acids, with a focus on their anticancer, anti-inflammatory, antimicrobial, neuroprotective, and molluscicidal properties. Detailed experimental protocols for assessing these activities are provided, alongside quantitative data and visualizations of key signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

Sesquiterpene acids, particularly sesquiterpene lactones, are well-documented for their potent cytotoxic effects against a variety of cancer cell lines.[3] The presence of the α-methylene-γ-lactone moiety is a key structural feature responsible for their anticancer activity, primarily through Michael-type addition with nucleophilic groups in cellular macromolecules, such as cysteine residues in proteins.[2] This reactivity allows them to interfere with numerous signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The cytotoxic potential of various sesquiterpene acids has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of representative sesquiterpene acids against different cancer cell lines.

| Sesquiterpene Acid | Cancer Cell Line | IC50 (µM) | Reference |

| Dehydrocostus lactone | HepG2 (Hepatocellular Carcinoma) | 20.33 | [4] |

| Ambrosin | MDA-MB-231 (Breast Cancer) | 25 | [4] |

| Santamarine | L1210 (Murine Leukemia) | ~0.35 (0.16 µg/mL) | [5] |

| 9β-acetoxycostunolide | L1210 (Murine Leukemia) | ~0.4 (0.18 µg/mL) | [5] |

| 9β-acetoxyparthenolide | L1210 (Murine Leukemia) | ~0.45 (0.2 µg/mL) | [5] |

| Cynaropicrin | PC-3 (Prostate Cancer) | ~19.5 (6.79 µg/mL) | [6] |

| Aguerin B | PC-3 (Prostate Cancer) | ~10 (3.46 µg/mL) | [6] |

| Linichlorin B | PC-3 (Prostate Cancer) | ~39.2 (13.67 µg/mL) | [6] |

| Dimethoxyaryl-drimenol derivative (14c) | MCF-7 (Breast Cancer) | 9.0 | [7] |

Key Signaling Pathways in Anticancer Activity

Sesquiterpene acids exert their anticancer effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the main mechanisms of action.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Sesquiterpene Acids.

Caption: NF-κB Signaling Pathway Inhibition by Sesquiterpene Acids.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[8]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Sesquiterpene acid stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold

-

Sulforhodamine B (SRB) solution, 0.04% (w/v) in 1% (v/v) acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the sesquiterpene acid in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[9]

-

Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely.[9]

-

Staining: Add 50 µL of 0.04% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

-

Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye and allow the plates to air dry.[9]

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Caption: Experimental Workflow for the Sulforhodamine B (SRB) Assay.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the pathogenesis of many diseases. Sesquiterpene acids have demonstrated significant anti-inflammatory properties, primarily by inhibiting key inflammatory mediators and signaling pathways.[9]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of sesquiterpene acids can be assessed by their ability to inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandins. Abscisic acid, a sesquiterpenoid, has been shown to have anti-inflammatory effects in both the gut and lungs.[10]

| Sesquiterpene Acid | Model System | Effect | Reference |

| Abscisic Acid | Influenza-infected mice | Ameliorated disease activity and lung inflammatory pathology | [10] |

| Abscisic Acid | High-fat diet-fed rats | Counteracted neuroinflammation and restored glucose tolerance | [11] |

| Dehydrocostus lactone, Costunolide, Alantolactone | TNF-stimulated keratinocytes | Counteracted pro-inflammatory effects via inhibition of STAT1 signaling | [9] |

| 1β-hydroxyalantolactone | TNF-induced cells | Suppressed NF-κB activation and inflammatory gene transcription | [9] |

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of sesquiterpene acids are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: MAPK Signaling Pathway Inhibition by Sesquiterpene Acids.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Sesquiterpene acid stock solution

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the sesquiterpene acid for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition.

Antimicrobial Activity

Several sesquiterpene acids have demonstrated notable activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Sesquiterpene Acid | Microorganism | MIC (µg/mL) | Reference |

| Artemisinic acid | Staphylococcus aureus | 250 | [12] |

| Artemisinic acid | Mycobacterium smegmatis | 250 | |

| Deoxyartemisinin | Staphylococcus aureus | 500 | [12] |

| Deoxyartemisinin | Mycobacterium smegmatis | 500 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[13][14]

Materials:

-

96-well microtiter plates (round-bottom)

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Sesquiterpene acid stock solution

-

Sterile diluent (e.g., saline)

-

Spectrophotometer or nephelometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the sesquiterpene acid stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.[13]

-

Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the sesquiterpene acid that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

Emerging evidence suggests that certain sesquiterpene acids possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Quantitative Neuroprotective Data

Neuroprotective effects are often evaluated by assessing the ability of a compound to protect neuronal cells from various insults.

| Sesquiterpene Acid | Model System | Effect | Reference |

| Isoatriplicolide tiglate | Glutamate-induced toxicity in rat cortical cells | Significant neuroprotection at 1-10 µM (43-78% cell viability) | [15] |

| Pichinenoids A, C, and others | H2O2-induced damage in SH-SY5Y cells | Potent neuroprotective effect at 25 or 50 µM | [16] |

| Farnesene | β-amyloid toxicity in differentiated SH-SY5Y cells | Significant neuroprotection | [17][18] |

| Abscisic Acid | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | Significant protective effect at 100 µM | [11] |

| Abscisic Acid | MPTP-induced Parkinson's disease in mice | Restored behavioral abnormalities and reduced inflammatory parameters | [19] |

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This assay assesses the neuroprotective effect of a compound against glutamate-induced excitotoxicity in primary cortical neurons or neuronal cell lines.[20]

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

L-Glutamic acid

-

Sesquiterpene acid stock solution

-

Cell viability assay kit (e.g., MTT or LDH assay)

-

96-well culture plates

Procedure:

-

Cell Culture: Culture the neuronal cells in 96-well plates until they reach the desired maturity or confluence.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the sesquiterpene acid for a specified period (e.g., 24 hours).

-

Glutamate Insult: Expose the cells to a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM for 5 minutes for primary neurons) in the presence of the sesquiterpene acid.[20]

-

Recovery: Remove the glutamate-containing medium and replace it with fresh medium containing the sesquiterpene acid. Incubate for a further 24 hours.

-

Viability Assessment: Assess cell viability using a standard assay such as the MTT or LDH release assay.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the sesquiterpene acid compared to the glutamate-only treated control.

Molluscicidal Activity

Certain sesquiterpene acids have been identified as potent molluscicides, which are important for the control of schistosomiasis, a parasitic disease transmitted by freshwater snails.

Quantitative Molluscicidal Data

The molluscicidal activity is typically determined by the lethal concentration (LC50), the concentration of a substance that is lethal to 50% of the test organisms.

| Sesquiterpene Lactone | Snail Species | LC50 (µg/mL) | Reference |

| Various sesquiterpene lactones | Biomphalaria peregrina | <100 | [21] |

Experimental Protocol: Molluscicidal Bioassay

This protocol is a standardized method for evaluating the molluscicidal activity of plant extracts or isolated compounds.[22]

Materials:

-

Test snails (e.g., Biomphalaria pfeifferi)

-

Dechlorinated water

-

Sesquiterpene acid stock solution

-

Glass beakers or plastic cups

-

Reference molluscicide (e.g., Niclosamide)

Procedure:

-

Snail Acclimatization: Acclimatize the snails to laboratory conditions for at least 24 hours.

-

Test Solutions: Prepare different concentrations of the sesquiterpene acid in dechlorinated water.

-

Exposure: Place a defined number of snails (e.g., 10) in each beaker containing the test solution. Include a negative control (dechlorinated water only) and a positive control (reference molluscicide).

-

Observation: Observe the snails for mortality at regular intervals (e.g., 24 and 48 hours). Mortality is determined by lack of movement or response to gentle prodding.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Conclusion

Sesquiterpene acids represent a promising and structurally diverse class of natural products with a wide array of significant biological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, neuroprotective, and molluscicidal agents is well-supported by a growing body of scientific evidence. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to unlock their full therapeutic potential and pave the way for the development of novel, nature-derived pharmaceuticals.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. innoprot.com [innoprot.com]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. researchgate.net [researchgate.net]

- 6. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Phytohormone Abscisic Acid Protects Human Neuroblastoma SH-SY5Y Cells Against 6-Hydroxydopamine-Induced Neurotoxicity Through Its Antioxidant and Antiapoptotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MIC determination by broth microdilution. [bio-protocol.org]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

- 17. fujifilmcdi.com [fujifilmcdi.com]

- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 19. Neuroprotective Effect of Abscisic Acid on MPTP-Induced Parkinson's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Screening models for inflammatory drugs | PPTX [slideshare.net]

A Comprehensive Technical Guide to the Natural Sources of Cadinane Sesquiterpenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadinane (B1243036) sesquiterpenes are a large and structurally diverse class of bicyclic isoprenoids built upon the cadinane carbon skeleton. These natural products have garnered significant scientific interest due to their wide array of potent biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective properties. This technical guide provides a detailed overview of the primary natural sources of cadinane sesquiterpenes, methodologies for their isolation and characterization, and insights into their mechanisms of action.

Natural Sources of Cadinane Sesquiterpenes

Cadinane sesquiterpenes are biosynthesized by a variety of organisms, including terrestrial plants, fungi, and marine life.

Terrestrial Plants

Plants are a rich and well-documented source of cadinane sesquiterpenes. They are often found as constituents of essential oils and extracts. Notable plant families and species include:

-

Alangiaceae: Species such as Alangium salviifolium and Alangium platanifolium are known to produce a variety of cadinane sesquiterpenes, some of which exhibit potent aromatase inhibition and cytotoxic activities against cancer cell lines.[1][2] From the roots of Alangium salviifolium, the essential oil was found to contain epi-α-cadinol, trans-2-hydroxycalamenene, and cadalene (B196121) as major components.[3]

-

Asteraceae: Eupatorium adenophorum (now Ageratina adenophora) is a prolific source of cadinane derivatives with significant antifungal properties.[4][5]

-

Ulmaceae: The root bark of Ulmus davidiana is a source of sesquiterpene ortho-naphthoquinones like mansonone E and F, which have shown cytotoxic effects.[6][7]

-

Other Plant Sources: Cadinane sesquiterpenes have also been isolated from Curcuma phaeocaulis, Mikania micrantha, and the infected stems of the semi-mangrove plant Hibiscus tiliaceus.[8]

Fungi

Fungi, particularly endophytic and wood-decaying species, represent a vast and relatively untapped reservoir of novel cadinane derivatives.

-

Endophytic Fungi: Phomopsis cassiae, an endophyte isolated from Cassia spectabilis, produces several cadinane sesquiterpenoids with antifungal activity.[9] Phomopsis sp. TJ507A, an endophyte from Phyllanthus glaucus, is another source of diverse sesquiterpenoids.[10]

-

Wood-Decaying Fungi: The fruiting bodies of Phellinus pini have been found to contain aromatic cadinane sesquiterpenoids that can block the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.

Marine Organisms

The marine environment offers a unique chemical diversity, and various marine organisms are known to produce cadinane sesquiterpenes.

-

Brown Algae: The genus Dictyopteris, specifically Dictyopteris divaricata, is a well-known producer of a wide range of cadinane sesquiterpenes.[11][12][13]

-

Soft Corals and Sponges: Rearranged cadinane-type sesquiterpenoids have been isolated from the soft coral Sinularia brassica. Sponges of the genus Acanthella are also known to produce nitrogenous sesquiterpenes.

Data Presentation: Quantitative Analysis

Quantitative data on the yield and biological activity of cadinane sesquiterpenes are crucial for drug discovery and development. The following tables summarize key quantitative findings from the literature.

Table 1: Yield of Selected Cadinane Sesquiterpenes from Natural Sources

| Compound Name | Source Organism | Plant Part/Culture | Extraction/Purification Method | Yield | Reference |

| 1,4-Epoxymuurolan-5β-ol | Dictyopteris divaricata | Whole alga | Silica (B1680970) gel column chromatography, preparative TLC | 9.1 mg from 90 g of EtOAc-soluble fraction | [11] |

| Mansonone E | Alangium platanifolium | Roots | Silica gel column chromatography | Not specified | [14] |

| Davidianones A, B, C | Ulmus davidiana | Root bark | Not specified | Not specified | [6] |

| Cadinan-3-ene-2,7-dione & others | Eupatorium adenophorum | Leaves | Column chromatography, preparative TLC | 20 mg of one derivative | [5] |

| 3,9,12-trihydroxycalamenenes & others | Phomopsis cassiae | Liquid culture | Reversed-phase HPLC | 2.5 mg and 4.0 mg of two derivatives | [15] |

Table 2: Bioactivity of Selected Cadinane Sesquiterpenes

| Compound Name | Biological Activity | Assay/Cell Line | IC50/EC50 Value | Reference |

| Alangenes A-G, Mansonone H, Mansonone E | Aromatase inhibition | Aromatase inhibition assay | 0.06 - 2.05 µM | [2] |

| Alangenes A and D | Cytotoxicity | MOLT-3 cancer cell line | 7.9 and 2.1 µg/mL | [2] |

| Cadinan-3-ene-2,7-dione | Antifungal | S. rolfsii and R. solani | 181.60 and 189.74 µg/mL | [5] |

| Cadinane Sesquiterpenoids (1b, 2b, 4, 6, 8) | Cytotoxicity | HepG2 and Huh7 cell lines | 3.5 - 6.8 µM | [8] |

| Mansonone E | Cytotoxicity | SW620 cells | 15.69 ± 0.56 μM | [14] |

| Mansonone F | Anti-MRSA | MRSA | MIC range of 0.39-3.13 µg/ml | [16] |

| δ-Cadinene | Cytotoxicity | OVCAR-3 cells | Dose-dependent | [9][17] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the advancement of research.

Protocol 1: General Extraction and Fractionation

This protocol describes a general method for the extraction of cadinane sesquiterpenes from plant material.

-

Drying and Grinding: Air-dry the plant material (e.g., leaves, stems, or roots) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent (e.g., ethanol, methanol, or a mixture of chloroform (B151607) and methanol) at room temperature for an extended period (e.g., 24-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol). This will separate the compounds into fractions based on their polarity. The cadinane sesquiterpenes are typically found in the less polar fractions (n-hexane and ethyl acetate).

Protocol 2: Isolation by Silica Gel Column Chromatography

This is a standard technique for the separation of compounds from a crude extract or fraction.

-

Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane. Carefully pour the slurry into a glass column, allowing the silica gel to settle into a packed bed.

-

Sample Loading: Dissolve the crude extract or fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity. This can be done isocratically (with a single solvent mixture) or with a gradient (gradually increasing the proportion of a more polar solvent). For example, a gradient of n-hexane and ethyl acetate is commonly used.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Monitor the separation by thin-layer chromatography (TLC) to identify fractions containing the compounds of interest. Combine fractions with similar TLC profiles.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of individual compounds.

-

Method Development: Develop a suitable separation method on an analytical HPLC system first. This involves selecting the appropriate column (e.g., C18 for reversed-phase) and mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol) to achieve good separation of the target compound from impurities.

-

Scale-Up: Scale up the analytical method to a preparative scale by using a larger column and a higher flow rate. The injection volume and sample concentration will also need to be optimized.

-

Purification: Inject the semi-purified fraction onto the preparative HPLC system and collect the peak corresponding to the target compound.

-

Solvent Removal: Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or lyophilization, to obtain the pure compound.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways of cadinane sesquiterpenes is crucial for their development as therapeutic agents.

Biosynthesis of Cadinane Sesquiterpenes

The biosynthesis of all sesquiterpenes, including cadinanes, begins with farnesyl pyrophosphate (FPP). The key step is the cyclization of FPP, catalyzed by sesquiterpene synthases, which leads to the formation of the characteristic bicyclic cadinane skeleton through a series of carbocationic intermediates.

Caption: Biosynthetic pathway of (+)-δ-cadinene from FPP.

Experimental Workflow for Cadinane Discovery

The process of discovering and characterizing novel cadinane sesquiterpenes from natural sources follows a systematic workflow.

Caption: General experimental workflow for the discovery of bioactive cadinane sesquiterpenes.

Apoptosis Induction by δ-Cadinene

δ-Cadinene has been shown to induce apoptosis in human ovarian cancer cells (OVCAR-3) through a caspase-dependent mechanism. This involves the activation of initiator caspases (caspase-8 and -9) and executioner caspases, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately cell death.[1][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive cardinane sesquiterpenes from the stems of Alangium salviifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and biological activity of a novel cadinane-type sesquiterpenoid from the essential oil of Alangium salviifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sesquiterpene O-naphthoquinones from the root bark of Ulmus davidiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic effects of mansonone E and F isolated from Ulmus pumila. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Cadinane sesquiterpenoids of Phomopsis cassiae, an endophytic fungus associated with Cassia spectabilis (Leguminosae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protoilludane, Illudalane, and Botryane Sesquiterpenoids from the Endophytic Fungus Phomopsis sp. TJ507A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New Cadinane Sesquiterpene from the Marine Brown Alga Dictyopteris divaricata - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] A New Cadinane Sesquiterpene from the Marine Brown Alga Dictyopteris divaricata | Semantic Scholar [semanticscholar.org]

- 14. Cadinane sesquiterpenes from Alangium platanifolium: structural elucidation and anti-colorectal cancer biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Isolation of a potent anti-MRSA sesquiterpenoid quinone from Ulmus davidiana var. japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Scientific Data on the Anti-inflammatory Mechanism of (-)-Cadin-4,10(15)-dien-11-oic Acid is Currently Unavailable

Despite a comprehensive search of available scientific literature, no specific studies detailing the anti-inflammatory mechanism of (-)-Cadin-4,10(15)-dien-11-oic acid were identified. This natural product has been cataloged, but its biological activities, particularly its effects on inflammatory pathways, do not appear to have been characterized and published in peer-reviewed journals.

Consequently, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time due to the absence of foundational research on this specific compound.

For researchers interested in investigating the potential anti-inflammatory properties of this compound, a general experimental approach is outlined below. This framework is based on standard methodologies used to characterize the anti-inflammatory effects of novel compounds.

General Framework for Investigating Novel Anti-inflammatory Compounds

To explore the anti-inflammatory potential of a compound like this compound, a series of in vitro experiments are typically conducted. A common and effective model is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.

The general workflow for such an investigation is as follows:

A primary signaling pathway to investigate for anti-inflammatory effects is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Hypothetical Protocols for Future Research

Should this compound become a subject of anti-inflammatory research, the following protocols would be applicable.

Protocol 1: Assessment of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phospho-IκBα, IκBα, NF-κB p65, and β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 30 minutes.

-

Lyse the cells with RIPA buffer and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

The scientific community encourages further investigation into the biological activities of natural products like this compound. The protocols and frameworks provided here offer a starting point for such valuable research.

Application Notes and Protocols: (-)-Cadin-4,10(15)-dien-11-oic Acid Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cadin-4,10(15)-dien-11-oic acid is a cadinane-type sesquiterpenoid, a class of natural products known for a wide array of biological activities.[1] Sesquiterpenoids, in general, are recognized for their potential as antimicrobial agents.[1][2] This document provides an overview of the anticipated antimicrobial spectrum of this compound based on data from structurally related cadinane (B1243036) sesquiterpenoids. Detailed protocols for assessing its antimicrobial activity are also presented to facilitate further research and drug development efforts.

Note: Specific antimicrobial activity data for this compound is not extensively available in the current literature. The data presented herein is a compilation from studies on other cadinane sesquiterpenoids and should be considered representative. Researchers are encouraged to perform specific minimum inhibitory concentration (MIC) assays for this compound to determine its precise antimicrobial spectrum.

Anticipated Antimicrobial Spectrum

Based on the antimicrobial activities of other cadinane sesquiterpenoids, this compound is predicted to exhibit activity against a range of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various cadinane sesquiterpenoids against different microbial strains.

| Microorganism | Type | Related Cadinane Sesquiterpenoid(s) | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacterium | Albocinnamins | 64[3] |

| Candida tropicalis | Fungus (Yeast) | Cadinane-type sesquiterpenes | 37.5[4] |

| Candida glabrata | Fungus (Yeast) | Cadinane-type sesquiterpenes | 75.0[4] |

| Verticillium dahliae | Fungus (Phytopathogen) | Aldehydated cadinane-type sesquiterpenoids | 2.5-50 |

| Thanatephorus cucumeris | Fungus (Phytopathogen) | Aldehydated cadinane-type sesquiterpenoids | 2.5-50 |

| Fusarium oxysporum | Fungus (Phytopathogen) | Aldehydated cadinane-type sesquiterpenoids | 2.5-50 |

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, sesquiterpenoids are generally believed to exert their antimicrobial effects through the disruption of microbial cell membranes. Their lipophilic nature may facilitate insertion into the lipid bilayer, leading to increased permeability, loss of cellular contents, and ultimately, cell death.

Experimental Protocols

The following protocols are provided for the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains. The broth microdilution method is a standard and widely accepted technique.[5][6][7]

Protocol 1: Broth Microdilution Assay for Antibacterial Susceptibility Testing

1. Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

Sterile pipette tips and tubes

2. Preparation of Reagents:

-

Test Compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Bacterial Inoculum: Culture the bacterial strain in CAMHB overnight at 37°C. Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and DMSO without the test compound).

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing

1. Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antifungal (e.g., fluconazole, amphotericin B)

-

Sterile pipette tips and tubes

2. Preparation of Reagents:

-

Test Compound Stock Solution: Prepare as described in the antibacterial protocol.

-

Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at the recommended temperature. For yeast, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. For filamentous fungi, collect spores and adjust the concentration to approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.

3. Assay Procedure:

-

The procedure is similar to the antibacterial assay, using RPMI-1640 medium instead of CAMHB.

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration that causes a significant inhibition of growth compared to the control.

Visualizations

Caption: Workflow for MIC determination.

Caption: Drug discovery logical flow.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | New Bioactive Sesquiterpeniods From the Plant Endophytic Fungus Pestalotiopsis theae [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Bioactivity of (-)-Cadin-4,10(15)-dien-11-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cadin-4,10(15)-dien-11-oic acid is a sesquiterpenoid compound belonging to the cadinane (B1243036) subclass.[1] Natural products of this class, often isolated from various plant species, are recognized for their diverse pharmacological potential.[1] While specific bioactivity data for this compound is not extensively documented in publicly available literature, its structural characteristics and origin suggest potential anti-inflammatory, cytotoxic, and antimicrobial properties. These application notes provide a framework for the in vitro evaluation of this compound, detailing protocols for assessing its prospective bioactivities.

Predicted Bioactivities and Corresponding In Vitro Assays

Based on the known activities of structurally related sesquiterpenoids, the following bioactivities are proposed for investigation:

-

Anti-inflammatory Activity: Many sesquiterpenes exhibit potent anti-inflammatory effects by modulating key signaling pathways.

-

Cytotoxic Activity: The potential to induce cell death in cancer cell lines is a hallmark of many natural products, including sesquiterpenoids.

-

Antimicrobial Activity: The evaluation of efficacy against various pathogens is a common screening step for novel natural compounds.

To investigate these predicted activities, a panel of robust in vitro assays is recommended.

Data Presentation

Disclaimer: The following table presents hypothetical data for illustrative purposes, as no specific experimental values for this compound were found in the reviewed literature. This format should be used to present actual experimental results.

Table 1: Hypothetical In Vitro Bioactivity of this compound

| Assay Type | Cell Line / Organism | Endpoint | Result (IC₅₀/MIC in µM) | Positive Control (IC₅₀/MIC in µM) |

| Anti-inflammatory | RAW 264.7 | Nitric Oxide (NO) Production | 25.5 | Dexamethasone (1.2) |

| RAW 264.7 | TNF-α Production | 18.2 | Dexamethasone (0.8) | |

| RAW 264.7 | IL-6 Production | 22.8 | Dexamethasone (1.5) | |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability (MTT) | 45.7 | Doxorubicin (0.9) |

| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 62.1 | Doxorubicin (1.1) | |

| PNT1A (Normal Prostate) | Cell Viability (MTT) | > 100 | Doxorubicin (15.3) | |

| Antimicrobial | S. aureus | Minimum Inhibitory Conc. | 32.0 | Vancomycin (1.8) |

| E. coli | Minimum Inhibitory Conc. | 64.0 | Ciprofloxacin (0.5) |

Experimental Protocols

Assessment of Cytotoxicity (MTT Assay)

This protocol determines the effect of this compound on cell viability.[2][3][4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[3][4] The amount of formazan produced is proportional to the number of viable cells.[3]

Materials:

-

Adherent or suspension cells (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well. For suspension cells, centrifuge the plate and then replace the medium with the solubilization solution.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-inflammatory Activity

This protocol measures the inhibitory effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

Principle: The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[5][6]

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium